

A Comprehensive Technical Guide to the Thermodynamic Properties of 3,4-Difluorotoluene

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Compound of Interest

Compound Name: 3,4-Difluorotoluene

Cat. No.: B1333485

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Abstract

This technical guide provides a detailed examination of the thermodynamic properties of **3,4-Difluorotoluene** (CAS No: 2927-34-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^{[1][2]} An understanding of its thermodynamic characteristics is critical for process optimization, safety assessments, and the computational modeling of synthetic pathways. While direct experimental data on some of the thermodynamic properties of **3,4-Difluorotoluene** are not extensively available in public literature, this guide synthesizes available physicochemical data and presents established, state-of-the-art experimental methodologies for the determination of key thermodynamic parameters, including enthalpy of formation, vapor pressure, and heat capacity. Furthermore, this document provides insights into the theoretical calculation of these properties, offering a comprehensive resource for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Significance of 3,4-Difluorotoluene in Chemical Synthesis

3,4-Difluorotoluene is a fluorinated aromatic hydrocarbon whose unique electronic properties, conferred by the two fluorine atoms and a methyl group on the benzene ring, make it a valuable building block in organic synthesis.^{[1][3]} Its application in pharmaceutical development is noteworthy, as the introduction of fluorine atoms can significantly enhance the metabolic

stability and biological activity of drug candidates.^[1] It is also utilized in the production of advanced liquid crystal materials and specialty polymers.^{[1][2]} A thorough understanding of the thermodynamic properties of **3,4-Difluorotoluene** is paramount for the design and scale-up of synthetic processes, ensuring operational safety, and for the development of accurate computational models that can predict its behavior under various conditions.^[4]

Physicochemical Properties of 3,4-Difluorotoluene

A summary of the known physicochemical properties of **3,4-Difluorotoluene** is presented in Table 1. This information has been compiled from various chemical databases and supplier specifications.

Property	Value	Unit	Source(s)
Molecular Formula	C ₇ H ₆ F ₂	-	[1] [5]
Molecular Weight	128.12	g/mol	[1] [5]
Appearance	Colorless to light yellow clear liquid	-	[1] [6]
Boiling Point	112	°C	[1] [7]
Density	1.13	g/cm ³	[1] [7]
Refractive Index	1.457	n _{20D}	[7]
Flash Point	25.0	°C	[7]
Vapor Pressure	26.7 ± 0.2	mmHg at 25°C	[7]

Enthalpy of Formation: A Measure of Molecular Stability

The standard enthalpy of formation (ΔH_f°) of a compound is a critical thermodynamic parameter that quantifies its stability relative to its constituent elements in their standard states. It is indispensable for calculating the heat of reaction for chemical processes involving the compound, which is crucial for reactor design and safety analysis.

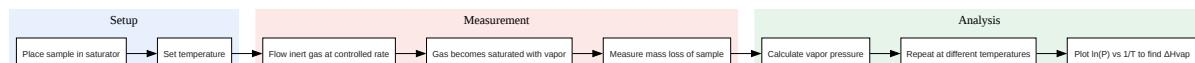
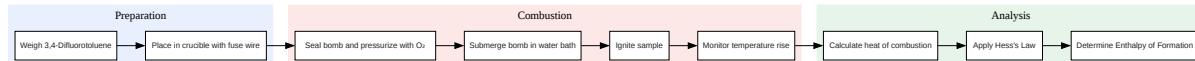
Experimental Determination: Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound like **3,4-Difluorotoluene** is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.[8][9]

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[8][10]

- Sample Preparation: A precise mass of **3,4-Difluorotoluene** is placed in a crucible within the bomb. A fuse wire is positioned to ensure ignition.
- Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded.[8]
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.[8]
- Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
- Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system, which is determined through a separate calibration experiment with a standard substance of known heat of combustion (e.g., benzoic acid).[10]

The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HF).



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Caption: Workflow for determining vapor pressure via the transpiration method.

Heat Capacity: Quantifying Heat Absorption

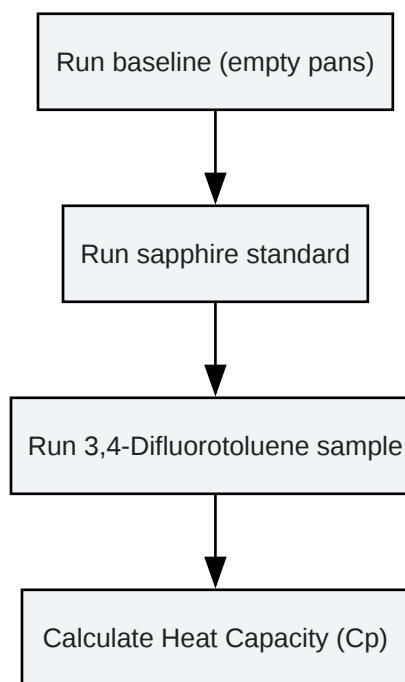
The heat capacity (C_p) of a substance is the amount of heat required to raise its temperature by one degree. It is a crucial parameter for designing heating and cooling processes in chemical reactors and for understanding the energy storage capabilities of a material.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring the heat capacity of liquids and solids as a function of temperature. [11][12][13] Principle: A sample and a reference material are subjected to the same controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample. [13][14]

- Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline heat flow.

- Standard Measurement: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the temperature program is repeated.
- Sample Measurement: A known mass of **3,4-Difluorotoluene** is sealed in the sample pan, and the temperature program is run for a third time.
- Calculation: The heat capacity of the **3,4-Difluorotoluene** is calculated by comparing the heat flow data from the three runs.



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Caption: Workflow for heat capacity determination using DSC.

Computational Thermodynamics: Predicting Properties

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of molecules like **3,4-Difluorotoluene**. [15] Methodology: Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., G3, G4), can be used to calculate molecular energies, vibrational frequencies, and other molecular parameters. [9] These parameters are then used in

conjunction with statistical mechanics to predict thermodynamic properties such as enthalpy of formation, heat capacity, and entropy. [15] Significance: While computational methods may not always achieve the accuracy of high-quality experimental measurements, they are invaluable for screening large numbers of compounds, providing estimates where experimental data is lacking, and for gaining insights into the relationships between molecular structure and thermodynamic properties. [4][15]

Conclusion

This technical guide has provided a comprehensive overview of the key thermodynamic properties of **3,4-Difluorotoluene** and the standard experimental methodologies for their determination. While a complete set of experimental data for this compound is not readily available, the protocols for bomb calorimetry, the transpiration method, and differential scanning calorimetry outlined herein represent the state-of-the-art for obtaining high-quality thermodynamic data for organic liquids. For researchers and professionals in drug development and materials science, a thorough understanding and application of these principles are essential for advancing chemical synthesis and process design. The integration of computational methods further enhances the ability to predict and understand the thermodynamic behavior of this important chemical intermediate.

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